molecular formula C15H19N3O2 B7499150 1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide

1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B7499150
M. Wt: 273.33 g/mol
InChI Key: FMMAKSIPTMOKOZ-UHFFFAOYSA-N
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Description

1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and topoisomerase II, which are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide in lab experiments is its potential as an anticancer agent and treatment for Alzheimer's disease. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide. One direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with cyclopentanone in the presence of a cyanating agent. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield the final compound.

Scientific Research Applications

1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide has been used in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

Properties

IUPAC Name

1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-7-11(2)18-13(19)12(10)8-17-14(20)15(9-16)5-3-4-6-15/h7H,3-6,8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMAKSIPTMOKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2(CCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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